molecular formula C24H36N4O B6115910 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol

2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6115910
M. Wt: 396.6 g/mol
InChI Key: HFMKIIAXWUVUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperidine ring, a piperazine ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl bromide.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions.

    Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with a quinoline derivative.

    Formation of the Ethanol Group: The ethanol group is introduced via reduction reactions using reagents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline moiety, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the central nervous system. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating neuronal activity and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1-Methylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
  • 2-[1-(1-Ethylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol

Uniqueness

2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic effects and applications compared to its analogs.

Properties

IUPAC Name

2-[1-(1-propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O/c1-19(2)27-12-9-22(10-13-27)28-15-14-26(18-23(28)11-16-29)17-21-8-7-20-5-3-4-6-24(20)25-21/h3-8,19,22-23,29H,9-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMKIIAXWUVUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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